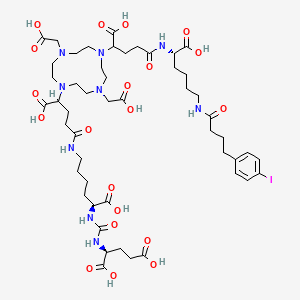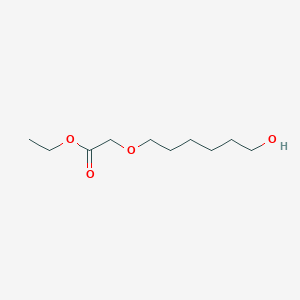![molecular formula C8H4NNaO2S B13905822 Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
Sodium thieno[3,2-C]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium thieno[3,2-C]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium thieno[3,2-C]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-C]pyridine derivatives . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Sodium thieno[3,2-C]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted thieno[3,2-C]pyridine derivatives.
Aplicaciones Científicas De Investigación
Sodium thieno[3,2-C]pyridine-4-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium thieno[3,2-C]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, its neurotropic activity is attributed to its binding to the GABA A receptor, where it acts as an inhibitor . The compound’s structure allows it to form hydrogen bonds and other interactions with the receptor, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its diverse biological activities.
Thieno[3,4-b]pyridine: A related compound with different substitution patterns, used in the synthesis of various bioactive molecules.
Uniqueness
Sodium thieno[3,2-C]pyridine-4-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H4NNaO2S |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
sodium;thieno[3,2-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5NO2S.Na/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);/q;+1/p-1 |
Clave InChI |
LENGIHZPKXZGLS-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=C(C2=C1SC=C2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)

![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)






![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)


![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)
